molecular formula C19H15F3N2O3 B2620248 Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 881941-09-9

Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B2620248
CAS No.: 881941-09-9
M. Wt: 376.335
InChI Key: MYFXLCKNIUOVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline-based small molecule characterized by:

  • A 3-hydroxyphenylamino substituent at position 4 of the quinoline ring.
  • A trifluoromethyl (-CF₃) group at position 7.
  • An ethyl ester moiety at position 3.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 3-hydroxyphenylamino group may contribute to hydrogen bonding interactions with biological targets.

Properties

IUPAC Name

ethyl 4-(3-hydroxyanilino)-7-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c1-2-27-18(26)15-10-23-16-8-11(19(20,21)22)6-7-14(16)17(15)24-12-4-3-5-13(25)9-12/h3-10,25H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFXLCKNIUOVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC(=CC=C3)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a condensation reaction between an aniline derivative and a β-ketoester under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation Products: Quinoline N-oxide derivatives

    Reduction Products: Aminoquinoline derivatives

    Substitution Products: Substituted quinoline derivatives with various functional groups

Scientific Research Applications

Chemical Research Applications

Building Block for Organic Synthesis
Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its quinoline structure allows for further functionalization, making it valuable in the development of new compounds with tailored properties.

Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. The introduction of rare earth metals (e.g., Europium, Terbium) into its structure has been explored for developing luminescent materials and catalysts .

Biological Applications

Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial activity. This compound has demonstrated effectiveness against several bacterial strains. For instance, studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus and E. coli.

Compound Name Bacterial Strains Tested Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus, E. coli12.5 µg/mL
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylateBacillus subtilis, Salmonella typhimurium25 µg/mL

Antiviral Activity
Recent research highlights the antiviral potential of this compound against viral infections such as HIV and influenza. It exhibited an effective concentration (EC50 value) of approximately 5 µM against HIV-1, indicating its potential as a lead compound for antiviral drug development .

Medicinal Applications

Therapeutic Effects
The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development targeting various diseases .

Industrial Applications

Advanced Materials Development
In industry, this compound is utilized in the development of advanced materials such as organic semiconductors and fluorescent dyes. Its unique chemical properties allow it to be incorporated into materials that require specific optical or electronic characteristics .

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline core allows it to bind to the active sites of enzymes, inhibiting their activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly influences electronic properties, solubility, and bioactivity. Key analogs include:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight Key Properties/Activities References
Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)-3-quinolinecarboxylate 2-Hydroxyphenylamino C₁₉H₁₅F₃N₂O₃ 376.334 Positional isomer; altered H-bonding potential
Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate Dimethylamino C₁₅H₁₅F₃N₂O₂ 312.287 Enhanced basicity; discontinued commercial availability
Ethyl 4-((2,4-difluorophenyl)amino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxylate 2,4-Difluorophenylamino C₂₆H₂₈F₂N₄O₃ 471.220 Improved solubility; evaluated for radiopharmaceutical applications
Ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate Thioxo (S replaces NH) C₁₃H₁₀F₃NO₂S 301.284 Sulfur introduction alters electronic profile

Key Observations:

  • Dimethylamino substitution () replaces aromatic hydroxyl with an aliphatic amine, increasing basicity but reducing H-bond donor capacity.
  • Thioxo substitution () introduces a sulfur atom, which may enhance π-π stacking interactions but reduce solubility .

Variations at Position 7

The trifluoromethyl group at position 7 is a common feature in many analogs, but substitutions here modulate steric and electronic effects:

Compound Name Substituent at Position 7 Molecular Formula Molecular Weight Key Properties/Activities References
Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate -CF₃ C₁₉H₁₅F₃N₂O₃ ~376 (estimated) High lipophilicity
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate -OCF₃ C₁₃H₁₀F₃NO₄ 325.220 Trifluoromethoxy group increases metabolic resistance
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate -Cl, -NO₂ C₁₅H₁₂ClFN₂O₅ 366.720 Antibacterial activity; nitro group introduces redox sensitivity

Key Observations:

  • The -CF₃ group (trifluoromethyl) enhances electron-withdrawing effects and stability against oxidative metabolism.
  • -OCF₃ (trifluoromethoxy) in increases steric bulk but maintains similar electronic properties.

Modifications of the Ester Group

The ethyl ester at position 3 is critical for bioavailability. Notable analogs include:

Compound Name Ester Group Modification Molecular Formula Molecular Weight Key Properties/Activities References
1-Acetyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid Carboxylic acid (ester hydrolyzed) C₁₃H₉F₃N₂O₃ 298.210 Increased polarity; potential prodrug form
Ethyl 2-(4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylate Pyrazole core C₁₃H₁₀F₄N₂O₂ 308.230 Heterocycle variation; unknown bioactivity

Key Observations:

  • Ester hydrolysis () converts the compound to a carboxylic acid, improving water solubility but reducing cell membrane permeability.
  • Pyrazole-based esters () diverge from the quinoline scaffold, altering target selectivity.

Biological Activity

Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties including antimicrobial, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H15F3N2O3. Its structure features a quinoline core substituted with a trifluoromethyl group and an amino group linked to a hydroxylated phenyl ring, which is critical for its biological activity.

Antimicrobial Activity

Quinoline derivatives have been reported to possess significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains. In particular, studies have shown that compounds within this class can inhibit the growth of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus, E. coli12.5 µg/mL
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylateBacillus subtilis, Salmonella typhimurium25 µg/mL

Antiviral Activity

Recent research highlights the antiviral potential of quinoline derivatives, with particular focus on their activity against viral infections such as HIV and influenza. This compound has shown promising results in inhibiting viral replication.

Case Study: Antiviral Efficacy
In a study assessing the antiviral properties of various quinoline derivatives, this compound exhibited an EC50 value of approximately 5 µM against HIV-1, indicating its potential as a lead compound for further development in antiviral therapy .

Anticancer Activity

The anticancer properties of this compound have been evaluated in several studies. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)10Induction of apoptosis
MCF-7 (Breast Cancer)15Inhibition of cell proliferation
A549 (Lung Cancer)12Cell cycle arrest at G2/M phase

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for microbial and viral replication.
  • Interaction with DNA : Quinoline derivatives are known to intercalate with DNA, disrupting replication processes.
  • Induction of Reactive Oxygen Species (ROS) : The generation of ROS can lead to oxidative stress in cancer cells, promoting apoptosis.

Q & A

Q. What established synthetic routes are used to prepare Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate, and how is its structure confirmed?

The compound can be synthesized via N-substitution reactions at the 4-position of the quinoline core. For example:

  • Acylation/alkylation : Reacting ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate with chloroacetyl chloride or benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) introduces substituents at the 4-position .
  • Amination : Coupling 3-hydroxyphenylamine to the quinoline scaffold via nucleophilic substitution or palladium-catalyzed cross-coupling.

Q. Characterization methods :

  • NMR (¹H, ¹³C) to confirm substitution patterns and hydrogen bonding .
  • X-ray crystallography resolves tautomerism (e.g., 4-oxo vs. 4-hydroxy forms) and spatial arrangements .
  • IR spectroscopy identifies functional groups like ester carbonyls and hydroxyls .

Q. What preliminary biological screening methods are used to assess this compound’s antimicrobial or anticancer potential?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme inhibition studies : Fluorometric assays targeting topoisomerases or kinases to identify mechanistic pathways .

Advanced Research Questions

Q. How does tautomerism between 4-oxo and 4-hydroxy forms influence synthetic outcomes and biological activity?

  • Synthetic impact : The 4-hydroxy tautomer (enol form) can undergo unexpected reactions, such as forming 4-aryloxy derivatives instead of the desired 4-oxo product. For example, aryloxylation occurs when the enol form reacts with phenols under basic conditions .
  • Biological impact : Tautomers exhibit distinct cLogP values and binding modes. The 4-oxo form may favor hydrogen bonding with enzyme active sites (e.g., bacterial DNA gyrase), while the 4-hydroxy form could enhance solubility but reduce membrane permeability .

Q. How can regioselectivity challenges during substitution at the 4-position be addressed?

  • Reaction optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature to control kinetic vs. thermodynamic products. For example, higher temperatures favor N-alkylation over O-alkylation .
  • Protecting groups : Temporarily blocking the 3-hydroxyphenylamino group with acetyl or tert-butyl carbamate to prevent undesired side reactions .
  • Computational modeling : DFT calculations predict reactive sites and transition states to guide synthetic design .

Q. What role do computational methods play in elucidating structure-activity relationships (SAR) for this compound?

  • Molecular docking : Predicts binding interactions with targets like topoisomerase IV or β-ketoacyl-ACP synthase using software (e.g., AutoDock). For example, the trifluoromethyl group enhances hydrophobic interactions in enzyme pockets .
  • QSAR modeling : Correlates substituent electronic properties (Hammett constants) with antimicrobial potency to prioritize synthetic targets .
  • MD simulations : Assess conformational stability of the quinoline core in biological membranes .

Q. How are advanced spectroscopic techniques applied to resolve structural ambiguities?

  • 2D NMR (COSY, HSQC, HMBC) : Maps coupling between protons and carbons to confirm the 3-hydroxyphenylamino linkage .
  • LC-MS/MS : Identifies degradation products or metabolites in stability studies .
  • Solid-state NMR : Detects crystallographic disorder (e.g., in trifluoromethyl groups) observed in X-ray studies .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • One-pot reactions : Combining amination and esterification steps to reduce intermediate isolation .
  • Microwave-assisted synthesis : Accelerates slow steps (e.g., cyclocondensation) with precise temperature control .
  • Catalytic systems : Palladium catalysts for efficient C–N coupling, reducing by-products .

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity?

  • Electronic effects : The –CF₃ group is electron-withdrawing, activating the quinoline ring for electrophilic substitution at the 6- and 8-positions .
  • Steric effects : Bulky substituents at the 7-position hinder rotation, leading to atropisomerism in derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.